AZD6738

Vue d'ensemble

Description

Ceralasertib, also known as AZD6738, is an orally available inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR) that is apical in the cellular response to DNA damage, especially replication stress . It is being clinically evaluated as a potential cancer treatment in advanced solid tumors .

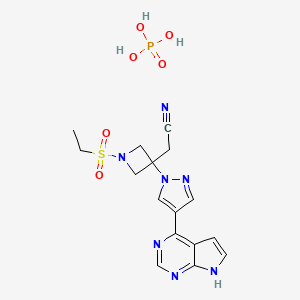

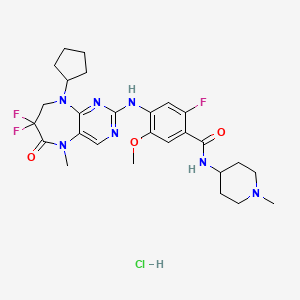

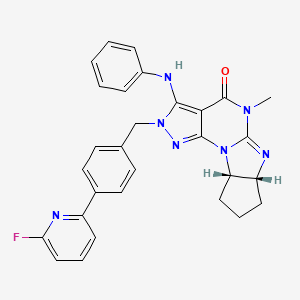

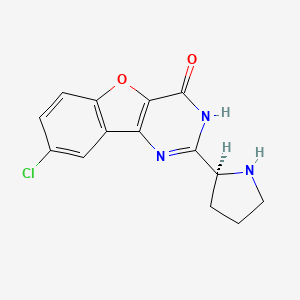

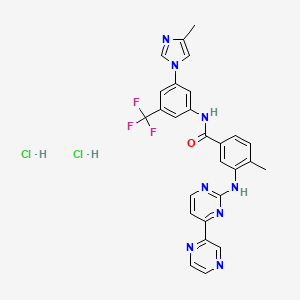

Molecular Structure Analysis

The molecular formula of Ceralasertib is C20H24N6O2S . Unfortunately, the specific molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis

Ceralasertib has been shown to modulate CHK1 phosphorylation and induce ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair .Physical And Chemical Properties Analysis

Ceralasertib has a molecular weight of 412.51 . It is soluble in DMSO and ethanol .Applications De Recherche Scientifique

Traitement du cancer

Le céralesertib a montré des résultats prometteurs dans le traitement des tumeurs solides avancées. Il a été étudié en association avec le carboplatine, un médicament de chimiothérapie, chez des patients atteints de tumeurs solides avancées . L'étude a rapporté la sécurité, la tolérance, la dose maximale tolérée (DMT), la dose recommandée en phase II (RP2D), le profil pharmacocinétique/pharmacodynamique et l'activité antitumorale préliminaire du céralesertib associé au carboplatine .

Modulation de la réponse aux dommages de l'ADN

Le céralesertib est un inhibiteur puissant et sélectif de la kinase ataxie-télangiectasie et Rad3-related (ATR) , qui est biodisponible par voie orale. ATR est activé en réponse aux fourches de réplication de l'ADN bloquées pour promouvoir les points de contrôle du cycle cellulaire G2-M et le redémarrage des fourches . Il a été constaté que le céralesertib module la phosphorylation de CHK1 et induit la signalisation dépendante de l'ATM (pRAD50) et le marqueur de dommages de l'ADN γH2AX .

Inhibition de la réplication induite par les cassures et de la réparation par recombinaison homologue

In vitro, la sensibilité à AZD6738 était accrue dans les cellules présentant des défauts dans la voie ATM ou hébergeant des conducteurs présumés de stress de réplication, tels que l'amplification de CCNE1, mais ce n'était pas exclusif à ces cellules . Cela s'est traduit par une activité antitumorale in vivo, le contrôle tumoral nécessitant une administration continue et des expositions plasmatiques libres .

Efficacité combinatoire avec d'autres agents

This compound a montré une efficacité combinatoire avec des agents associés au blocage et à l'effondrement des fourches de réplication, tels que le carboplatine et l'irinotécan, et l'inhibiteur de PARP olaparib . Ces combinaisons ont nécessité une optimisation de la dose et des protocoles in vivo et ont montré une activité antitumorale supérieure à des doses plus faibles que celles nécessaires pour la monothérapie

Mécanisme D'action

Target of Action

Ceralasertib, also known as AZD6738, is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3 related (ATR) . ATR is crucial for the DNA damage response (DDR) in human cells .

Mode of Action

ATR is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . Ceralasertib inhibits ATR, thereby suppressing the replication stress response induced by DNA damage in the S-phase of the cell cycle in tumor cells .

Biochemical Pathways

Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair . Sensitivity to Ceralasertib is elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Pharmacokinetics

Ceralasertib is quickly absorbed with a maximum concentration time (tmax) of approximately 1 hour . It has a terminal plasma half-life of 8-11 hours , indicating that the compound remains in the body for a significant period, allowing for sustained action.

Result of Action

Ceralasertib has shown antitumor activity both as a monotherapy and in combination with other agents such as carboplatin and irinotecan . Upregulation of pRAD50, indicative of ATM activation, was observed in tumor biopsies during Ceralasertib treatment . In a clinical study, two patients with absent or low ATM or SLFN11 protein expression achieved confirmed RECIST v1.1 partial responses .

Action Environment

The action of Ceralasertib can be influenced by various environmental factors. For instance, in vitro experiments demonstrate that Ceralasertib has pro-immunogenic effects on multiple cell types of the tumor microenvironment, which may contribute to the therapeutic benefit of Ceralasertib when combined with durvalumab in patients . Furthermore, the efficacy of Ceralasertib can be affected by the genetic makeup of the tumor cells, such as the presence of ATM pathway defects or CCNE1 amplification .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ceralasertib interacts with the ATR kinase, which is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . It modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Cellular Effects

Ceralasertib has been shown to exert antitumor activity as a monotherapy and in combination with chemotherapy and the PARP inhibitor Olaparib . It has been found to modulate CHK1 phosphorylation, induce ATM-dependent signaling (pRAD50), and the DNA damage marker γH2AX . In vitro sensitivity to Ceralasertib was elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Molecular Mechanism

The molecular mechanism of Ceralasertib involves the inhibition of ATR kinase, which is activated in response to stalled DNA replication forks . This leads to the modulation of CHK1 phosphorylation and the induction of ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceralasertib has shown to exert its effects over time. Tumor control required continuous dosing and free plasma exposures, which correlated with induction of pCHK1, pRAD50, and γH2AX . The complex non-linear behavior of Ceralasertib PK in mice was due to pre-systemic saturation and which is recapitulated clinically at low doses .

Dosage Effects in Animal Models

In animal models, the effects of Ceralasertib vary with different dosages. Tumor regressions required at least 2 days of daily dosing of Ceralasertib concurrent with carboplatin, while twice daily dosing was required following irinotecan . Complete tumor regression was achieved with 3 to 5 days of daily Ceralasertib per week concurrent with Olaparib .

Metabolic Pathways

Ceralasertib is involved in the ATR kinase pathway, which is a part of the larger DNA damage response pathway . The metabolic pathways of Ceralasertib involve its interaction with the ATR kinase and its role in modulating the cell cycle checkpoints and DNA damage response .

Transport and Distribution

Ceralasertib is quickly absorbed with a terminal plasma half-life of 8-11 hours . Studies of tumor and tissue distribution found rapid and extensive drug distribution to most tissues except brain and spinal cord .

Subcellular Localization

As an inhibitor of ATR kinase, Ceralasertib likely localizes to the nucleus where ATR kinase exerts its function in response to DNA damage . More specific studies are needed to confirm the exact subcellular localization of Ceralasertib.

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Ceralasertib involves the reaction of starting materials to form the final product through a series of chemical transformations. The pathway involves the use of several reagents and catalysts to achieve the desired product.", "Starting Materials": [ "4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid", "Morpholine", "2-Amino-6-chloropurine", "Dimethyl sulfoxide", "Sodium hydroxide", "Triethylamine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid is reacted with morpholine and 2-amino-6-chloropurine in the presence of dimethyl sulfoxide and sodium hydroxide to form an intermediate.", "Step 2: The intermediate is then treated with triethylamine and N,N-diisopropylethylamine to form a new intermediate.", "Step 3: The new intermediate is then reacted with N,N-dimethylformamide and diethyl ether to form the final product, Ceralasertib.", "Step 4: The final product is purified and isolated using water and other appropriate solvents." ] } | |

Numéro CAS |

1352226-88-0 |

Formule moléculaire |

C20H24N6O2S |

Poids moléculaire |

412.5 g/mol |

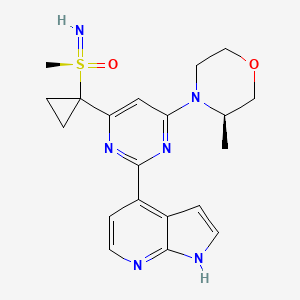

Nom IUPAC |

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |

Clé InChI |

OHUHVTCQTUDPIJ-GFVSTMSQSA-N |

SMILES isomérique |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

SMILES canonique |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Apparence |

white solid powder |

Pureté |

> 98% |

Synonymes |

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)